N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride
Overview
Description
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride is a synthetic compound with the molecular formula C14H27ClN2O and a molecular weight of 274.83 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride involves several steps. One common method includes the reaction of cyclohexylamine with ethyl 3-piperidinecarboxylate under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: The compound is utilized in biological studies to understand its effects on various biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride can be compared with other piperidine derivatives, which are widely used in the pharmaceutical industry. Similar compounds include:
- N-Cyclohexyl-N-methyl-3-piperidinecarboxamide
- N-Cyclohexyl-N-propyl-3-piperidinecarboxamide
- N-Cyclohexyl-N-butyl-3-piperidinecarboxamide These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
N-cyclohexyl-N-ethylpiperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.ClH/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12;/h12-13,15H,2-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJXLHFYBBFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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